
2,2-Dibromo-1-(2,4-dichlorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2Cl2O. It is characterized by the presence of two bromine atoms and two chlorine atoms attached to a phenyl ring, which is further connected to a ketone group. This compound is part of the broader class of halogenated aromatic ketones, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dibromo-1-(2,4-dichlorophenyl)ethanone typically involves the bromination of 1-(2,4-dichlorophenyl)ethanone. This can be achieved by treating the starting material with bromine in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired scale, cost efficiency, and environmental considerations. Safety measures are crucial due to the reactive nature of bromine and the potential formation of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions at the bromine or chlorine positions can yield a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various halogenated or alkylated products.
Scientific Research Applications
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as a tool in drug discovery.
Industry: Its applications extend to the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,2-dibromo-1-(2,4-dichlorophenyl)ethanone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone is similar to other halogenated aromatic ketones, such as 2,2-dibromo-1-(3,5-dichlorophenyl)ethanone and 2,2-dibromo-1-(2,6-dichlorophenyl)ethanone. These compounds share structural similarities but differ in the positions of the halogen atoms on the phenyl ring, which can lead to variations in their reactivity and applications.
Properties
CAS No. |
24123-68-0 |
|---|---|
Molecular Formula |
C8H4Br2Cl2O |
Molecular Weight |
346.83 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)5-2-1-4(11)3-6(5)12/h1-3,8H |
InChI Key |
LDPCPJWYKLBXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


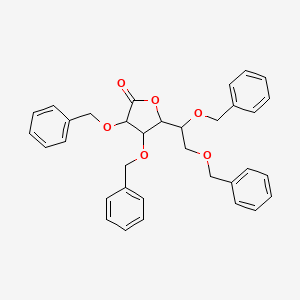
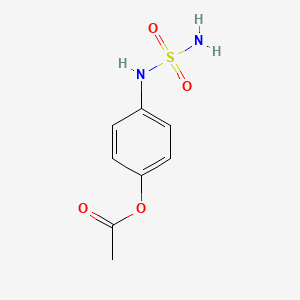
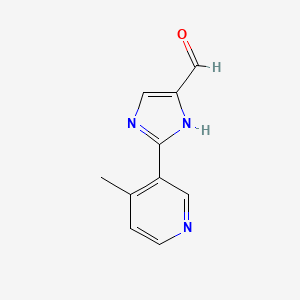
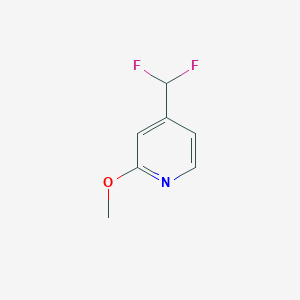


![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
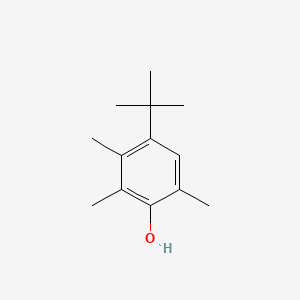
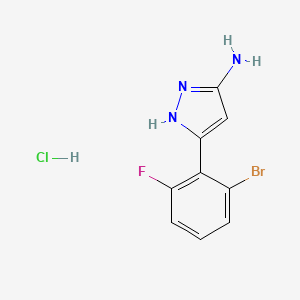
![1-[(1-Boc-4-piperidyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B15336301.png)
![tert-butyl 5-chloro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15336306.png)
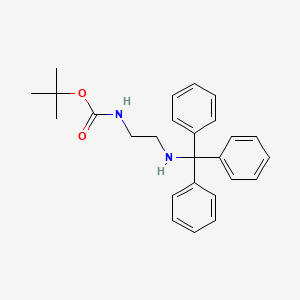
![Methyl 12-[[1,19-Diamino-10-[[3-[(3-aminopropyl)amino]-3-oxopropoxy]methyl]-5,15-dioxo-8,12-dioxa-4,16-diazanonadecan-10-yl]amino]-12-oxododecanoate Tristrifluoroacetate](/img/structure/B15336317.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
